molecular formula C8H16Cl2N4O B6181787 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride CAS No. 2613383-03-0

1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

Cat. No. B6181787
CAS RN: 2613383-03-0
M. Wt: 255.1
InChI Key:
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Description

“1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride” is a chemical compound that contains a piperazine ring and an oxadiazole ring. The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The significant chemical shift values for 1 HNMR, 13 CNMR was summarized at the respective experimental procedures .


Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can be determined by various spectroscopic techniques. In IR spectra, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .

Future Directions

The future directions in the research of 1,2,4-oxadiazoles include the design of new chemical entities with potential anti-infective activity. The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride involves the reaction of 1-methylpiperazine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by reduction and salt formation with hydrochloric acid.", "Starting Materials": [ "1-methylpiperazine", "3-methyl-1,2,4-oxadiazole-5-carboxylic acid", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "1. 1-methylpiperazine is reacted with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine.", "2. The intermediate is then reduced using sodium borohydride to form the corresponding amine.", "3. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine." ] }

CAS RN

2613383-03-0

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.1

Purity

0

Origin of Product

United States

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